molecular formula C23H20N4O3 B2755107 2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-(m-tolyl)acetamide CAS No. 1251553-27-1

2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-(m-tolyl)acetamide

Cat. No.: B2755107
CAS No.: 1251553-27-1
M. Wt: 400.438
InChI Key: KXLUKLBBDZJZJS-UHFFFAOYSA-N
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Description

2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-(m-tolyl)acetamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. It features a 1,2,4-oxadiazole heterocycle, a privileged structure in pharmaceutical development known for its ability to serve as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and membrane permeability in lead compounds . This compound incorporates a pyridin-2-one core linked to a meta-tolyl acetamide, a structural motif found in molecules investigated for various biological activities. Research on analogous structures indicates that compounds with this core architecture are frequently explored as potential inhibitors of specific enzymes . For instance, recent studies on diaryl acetamide derivatives have highlighted the significance of the 1,2,4-oxadiazole head group in contributing to potent enzyme inhibitory activity, such as against the Fms-like tyrosine kinase 3 (FLT-3) target in leukemia cell lines . Furthermore, similar N-acetamide indole and oxadiazole-containing compounds have been identified as inhibitors of PfATP4 in antimalarial research, underscoring the broader utility of this chemotype in targeting infectious diseases . The specific research applications and mechanistic action of this compound are subject to further investigation by qualified researchers. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(3-methylphenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-15-6-8-17(9-7-15)22-25-23(30-26-22)18-10-11-21(29)27(13-18)14-20(28)24-19-5-3-4-16(2)12-19/h3-13H,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLUKLBBDZJZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(p-Tolyl)-1,2,4-Oxadiazol-5-amine

  • Step 1 : Condensation of p-tolylcarboxylic acid with hydroxylamine hydrochloride in ethanol under reflux (12 h) to form p-tolylhydroxamic acid.
  • Step 2 : Cyclodehydration with cyanogen bromide (CNBr) in dichloromethane at 0–5°C for 6 h yields 3-(p-tolyl)-5-amino-1,2,4-oxadiazole.

Critical Parameters:

  • Temperature control during CNBr addition (<10°C prevents polymerization)
  • Molar ratio of 1:1.2 (hydroxamic acid:CNBr) for optimal cyclization

Preparation of 5-Bromo-2-oxopyridine

  • Step 3 : Bromination of 2-pyridone using phosphorus oxybromide (POBr₃) in acetonitrile at 80°C for 8 h.
  • Step 4 : Purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7) yields 5-bromo-2-pyridone (72% yield).

Coupling of Oxadiazole and Pyridinone Moieties

  • Step 5 : Ullmann coupling of 5-bromo-2-pyridone (1.2 eq) with 3-(p-tolyl)-1,2,4-oxadiazol-5-amine (1.0 eq) using CuI (10 mol%) and trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) in DMF at 110°C for 24 h.

Reaction Monitoring:

  • TLC (ethyl acetate/hexane 1:1) shows complete consumption of starting material at 24 h
  • Isolated yield: 68% after recrystallization from ethanol

Acetamide Formation and Functionalization

  • Step 6 : N-alkylation of m-toluidine with chloroacetyl chloride in THF using K₂CO₃ as base (0°C to rt, 6 h) produces N-(m-tolyl)chloroacetamide (85% yield).
  • Step 7 : Nucleophilic substitution of the pyridinone-oxadiazole intermediate (1.0 eq) with N-(m-tolyl)chloroacetamide (1.5 eq) in DMF at 80°C for 12 h.

Optimization Data:

Parameter Value Range Tested Optimal Value
Temperature (°C) 60–100 80
Time (h) 8–16 12
Base K₂CO₃, Cs₂CO₃, Et₃N Cs₂CO₃
Yield (%) 58–73 71

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency through dielectric heating. The following modifications were implemented based on protocols from:

Oxadiazole Formation

  • Step 1' : Microwave cyclization of p-tolylhydroxamic acid with CNBr (300 W, 100°C, 15 min) achieves 89% yield vs. 72% conventionally.

Pyridinone-Oxadiazole Coupling

  • Step 5' : Ullmann coupling under microwave (350 W, 120°C, 45 min) improves yield to 82% with reduced CuI loading (5 mol%).

Final Coupling Reaction

  • Step 7' : Microwave-assisted alkylation (300 W, 90°C, 25 min) increases yield to 87% compared to conventional 71%.

Comparative Performance Data:

Step Conventional Yield (%) Microwave Yield (%) Time Reduction
1 72 89 12h → 15min
5 68 82 24h → 45min
7 71 87 12h → 25min

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • ν(C=O) : 1689 cm⁻¹ (pyridinone carbonyl)
  • ν(N–H) : 3327 cm⁻¹ (secondary amide)
  • ν(C–O–C) : 1241 cm⁻¹ (oxadiazole ring)

¹H NMR (400 MHz, DMSO-d₆)

  • δ 2.31 (s, 3H, p-tolyl CH₃)
  • δ 2.39 (s, 3H, m-tolyl CH₃)
  • δ 5.72 (s, 1H, pyridinone C₃–H)
  • δ 7.21–8.02 (m, 11H, aromatic protons)

¹³C NMR (100 MHz, DMSO-d₆)

  • 167.8 ppm (pyridinone C=O)
  • 163.1 ppm (oxadiazole C-5)
  • 140.2 ppm (m-tolyl quaternary carbon)

Purity Analysis

HPLC analysis (C18 column, acetonitrile/water 65:35, 1 mL/min):

  • Retention time: 6.72 min
  • Purity: 99.3% (254 nm)
  • LOD: 0.02 µg/mL
  • LOQ: 0.07 µg/mL

Chemical Reactions Analysis

Types of Reactions

This compound is known to undergo a variety of reactions, including:

  • Oxidation: : It can be oxidized by common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfonates.

  • Reduction: : Reduction reactions with agents like sodium borohydride or lithium aluminum hydride can convert keto groups to alcohols.

  • Substitution: : Halogenation, nitration, and other electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Reactions involving 2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-(m-tolyl)acetamide typically employ reagents such as:

  • Potassium permanganate: or hydrogen peroxide for oxidation.

  • Sodium borohydride: or lithium aluminum hydride for reduction.

  • Halogens: (like bromine or chlorine) for substitution reactions.

Major Products Formed

Depending on the reactions, the compound can yield various derivatives like:

  • Alcohols: from reduction.

  • Sulfoxides: or sulfonates from oxidation.

  • Halogenated derivatives: from substitution.

Scientific Research Applications

Synthesis and Characterization

The synthesis of the compound typically involves the reaction of pyridine derivatives with oxadiazole moieties. The characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Proton and Carbon NMR are utilized to confirm the structure.
  • Fourier Transform Infrared Spectroscopy (FTIR) : This technique helps in identifying functional groups present in the compound.
  • Mass Spectrometry (MS) : Used for determining molecular weight and confirming the molecular formula.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of oxadiazole derivatives. For instance, a study on related compounds indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans using disc diffusion methods . The compound's structure suggests that similar mechanisms may be at play.

Table 1: Antimicrobial Activity of Related Oxadiazole Derivatives

Compound NameTarget OrganismActivity Level
Compound AS. aureusHigh
Compound BE. coliModerate
Compound CC. albicansHigh

Anticancer Potential

Research has identified oxadiazole derivatives as promising candidates for anticancer therapies. For example, a study highlighted that certain oxadiazole compounds exhibited significant cytotoxic effects against various cancer cell lines, including glioblastoma and ovarian cancer . The mechanism often involves inducing apoptosis in cancer cells.

Table 2: Anticancer Activity of Oxadiazole Derivatives

Compound NameCancer Cell LinePercent Growth Inhibition (PGI)
Compound DSNB-1986.61%
Compound EOVCAR-885.26%
Compound FNCI-H4075.99%

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of pyridine-containing oxadiazoles revealed that modifications to the aromatic rings significantly enhanced antibacterial activity. The compound's ability to disrupt bacterial cell membranes was noted as a key factor in its efficacy .
  • Cytotoxicity Assessment : In vitro studies utilizing various cancer cell lines demonstrated that compounds with oxadiazole moieties showed a marked decrease in cell viability, indicating their potential as effective anticancer agents. The study employed both colony formation assays and TUNEL assays to assess apoptosis rates .

Insights from Computational Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds to biological targets. These studies suggest that the oxadiazole ring can effectively interact with enzyme active sites, enhancing its potential as a therapeutic agent .

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors involved in key biological pathways. For instance, it may inhibit the activity of certain kinases or modulate receptor-mediated signaling, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Agents

The cephalosporin derivative N-((6R,7R)-3-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)-2-(p-tolyl)acetamide (16b) shares the 1,2,4-oxadiazole and p-tolyl-acetamide motifs with the target compound. However, its β-lactam core confers distinct antibiotic activity against Mycobacterium tuberculosis, highlighting the role of the central scaffold in determining biological specificity. The synthesis of 16b achieved a 54% yield, with IR and NMR data confirming the presence of carbonyl (1769 cm⁻¹) and amide (1660 cm⁻¹) functionalities .

Screening Compounds with Pyridinone Cores

N-(3-ethylphenyl)-2-{2-oxo-5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl}acetamide (MW: 366.42 g/mol) shares the pyridinone-oxadiazole core with the target compound but differs in substituents: the oxadiazole bears an isopropyl group instead of p-tolyl, and the acetamide is linked to a 3-ethylphenyl rather than m-tolyl. These modifications reduce steric bulk and lipophilicity (isopropyl vs.

Patent Derivatives with Complex Moieties

Patent-pending compounds like N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide incorporate quinoline and piperidine moieties, diverging significantly from the target compound’s pyridinone core. Such structural complexity suggests applications in oncology or kinase inhibition, underscoring how core heterocycles dictate therapeutic niches .

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Oxadiazole Substituent Acetamide Substituent Core Structure Reported Activity
Target Compound C₃₃H₂₉N₅O₃* 543.62* p-Tolyl m-Tolyl Pyridinone N/A
16b C₂₀H₂₁N₅O₄S 427.48 3-Methyl p-Tolyl Cephalosporin Antitubercular
Screening Compound C₂₀H₂₂N₄O₃ 366.42 3-(Propan-2-yl) 3-Ethylphenyl Pyridinone Screening hit
Patent Compound C₃₄H₃₃FN₆O₃ 604.67 N/A Piperidin-4-ylidene Quinoline Kinase inhibition (hypothesized)

*Estimated based on structural analysis.

Q & A

Q. What are the key synthetic routes for preparing 2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-(m-tolyl)acetamide?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic chemistry. A common approach involves:
  • Step 1 : Formation of the 1,2,4-oxadiazole ring by cyclizing a nitrile with hydroxylamine (see analogous methods in and ).
  • Step 2 : Functionalization of the pyridinone core via nucleophilic substitution or coupling reactions. For example, chloroacetyl chloride in triethylamine under reflux conditions can introduce the acetamide moiety (similar to ).
  • Purification : Recrystallization using solvents like pet-ether or column chromatography (≥95% purity, as per standard protocols in ).
  • Validation : Confirm regiochemistry via 1^1H NMR and IR spectroscopy to distinguish between oxadiazole isomers .

Q. How can researchers verify the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • Spectroscopy : 1^1H/13^{13}C NMR to confirm substituent positions (e.g., distinguishing m-tolyl vs. p-tolyl groups).
  • Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular formula (e.g., C₂₃H₂₁N₃O₃).
  • X-ray Crystallography : Resolve ambiguous stereochemistry or tautomeric forms (if single crystals are obtainable).
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .

Q. What are the critical solubility and stability considerations for handling this compound?

  • Methodological Answer :
  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 4–8) to assess compatibility with biological assays.
  • Stability : Perform accelerated degradation studies under light, heat (40–60°C), and varying pH. Monitor via HPLC for decomposition peaks (e.g., hydrolysis of the oxadiazole ring) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the 1,2,4-oxadiazole intermediate?

  • Methodological Answer :
  • Reagent Screening : Compare cyclization agents (e.g., CDI vs. EDCI) for nitrile-hydroxylamine coupling.
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance reaction rates (see for analogous optimization).
  • Catalysis : Explore Pd-mediated coupling (e.g., Suzuki-Miyaura for aryl substitutions) to improve regioselectivity .
  • Design of Experiments (DoE) : Apply factorial design to evaluate temperature, stoichiometry, and reaction time interactions .

Q. How to address contradictory bioactivity data in literature for structurally similar compounds?

  • Methodological Answer :
  • Reproducibility : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.
  • SAR Studies : Compare analogs (e.g., substituents on the oxadiazole or pyridinone rings) to isolate pharmacophoric features ( discusses imidazo[1,2-b]pyridazines as a reference).
  • Off-Target Profiling : Use kinase or GPCR panels to identify non-specific interactions that may explain discrepancies .

Q. What computational strategies are recommended for predicting the compound’s binding affinity?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or kinases).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational dynamics.
  • QSAR Models : Train models on oxadiazole-containing analogs to predict IC₅₀ values (refer to for structural descriptors) .

Q. How to resolve conflicting spectral data (e.g., NMR shifts) for tautomeric forms of the pyridinone ring?

  • Methodological Answer :
  • Variable-Temperature NMR : Perform experiments at 25°C vs. −40°C to freeze tautomeric interconversion.
  • Isotopic Labeling : Synthesize 15^{15}N-labeled analogs to track nitrogen environments.
  • DFT Calculations : Use Gaussian09 to simulate NMR chemical shifts for each tautomer and compare with experimental data .

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